2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves the following steps:
Formation of the cyclohexyl fragment: : This can be achieved through the hydrogenation of benzene to form cyclohexane, which is then substituted with appropriate functional groups to achieve the desired cyclohexyl configuration.
Incorporation of the pyrazin-2-yloxy group: : This step involves reacting pyrazine with an alcohol derivative to form the pyrazin-2-yloxy moiety.
Coupling with the acetamide group: : The final step is the acylation of the cyclohexyl and pyrazin-2-yloxy intermediates to form the target acetamide compound.
Industrial Production Methods
Industrial production of this compound would involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent choice, and catalysts. Scale-up processes would need to be designed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to form oxidation products.
Reduction: : Reduction reactions can be used to alter the oxidation state of the compound or its substituents.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents under controlled temperatures.
Reduction: : Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride in an appropriate solvent.
Substitution: : Halogenating agents for electrophilic substitution, or strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions often introduce new functional groups or change existing ones.
Scientific Research Applications
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is used in various scientific research applications:
Chemistry: : It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: : It is used to explore cellular processes and interactions due to its bioactive properties.
Industry: : It can be used in the development of new materials and chemicals, leveraging its unique reactivity.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets and modulating their activity. The pyrazin-2-yloxy group plays a key role in this interaction, potentially interacting with enzymes or receptors in biological systems. The cyclohexyl and acetamide moieties may influence the compound's pharmacokinetics and distribution within the body.
Comparison with Similar Compounds
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide stands out due to its unique combination of structural features, which differ from other related compounds. Similar compounds may include:
N-cyclohexylacetamide: : Differing by the lack of the pyrazin-2-yloxy group.
Pyrazinamide: : Featuring the pyrazine ring but lacking the cyclohexyl and acetamide groups.
This compound's unique structure allows for specific interactions and applications that distinguish it from other molecules in its class.
Properties
IUPAC Name |
2-cyclopentyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-16(11-13-3-1-2-4-13)20-14-5-7-15(8-6-14)22-17-12-18-9-10-19-17/h9-10,12-15H,1-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJVULCPSXJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.